

An In-depth Technical Guide to 2-Hydroxy-2-methylpropanamide: Structure and Synthesis

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Compound of Interest

Compound Name: 2-hydroxy-2-methylpropanamide

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Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **2-hydroxy-2-methylpropanamide**, a valuable building block in organic synthesis. This document details its key physicochemical properties, outlines the primary synthetic routes with experimental protocols, and presents relevant quantitative data. Diagrams illustrating the synthesis pathways are included to provide a clear and concise visualization of the chemical transformations.

Chemical Structure and Properties

2-Hydroxy-2-methylpropanamide, also known as 2-hydroxyisobutyramide, is a simple organic molecule containing both a hydroxyl and an amide functional group.^[1] Its structure features a tertiary alcohol, which influences its chemical reactivity and physical properties.

Chemical Structure:

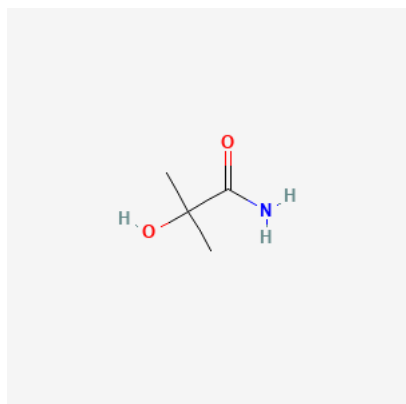


Figure 1. 2D Chemical Structure of **2-hydroxy-2-methylpropanamide**.

Table 1: Physicochemical Properties of **2-Hydroxy-2-methylpropanamide**

Property	Value	Reference
IUPAC Name	2-hydroxy-2-methylpropanamide	[2]
Synonyms	2-Hydroxyisobutyramide, 2-Methyl-2-hydroxypropionamide	[3]
CAS Number	13027-88-8	[1]
Molecular Formula	C ₄ H ₉ NO ₂	[4]
Molecular Weight	103.12 g/mol	[2]
Melting Point	98 °C	[5]
Boiling Point	260 °C	[5]
InChI	InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)	[2]
SMILES	CC(C)(C(=O)N)O	[2]

Synthesis of 2-Hydroxy-2-methylpropanamide

There are two primary and well-established routes for the synthesis of **2-hydroxy-2-methylpropanamide**.

Synthesis from Acetone Cyanohydrin

This method involves the hydration of acetone cyanohydrin. Acetone cyanohydrin is a key intermediate, and its synthesis is the first step in this pathway.

This procedure is adapted from established organic synthesis protocols.^{[6][7]}

Materials:

- Sodium cyanide (95%)
- Acetone
- Sulfuric acid (40%)
- Ether
- Anhydrous sodium sulfate

Procedure:

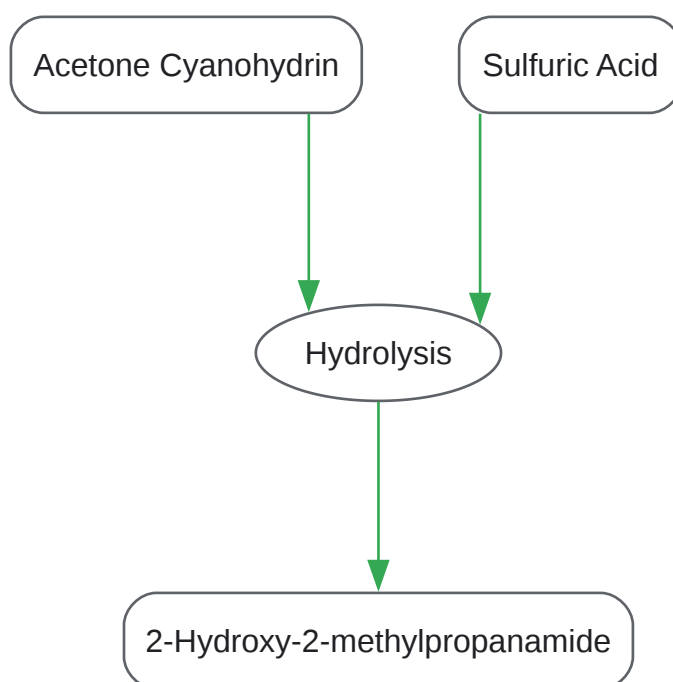
- In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 cc (713 g, 12.3 moles) of acetone is placed.
- The flask is cooled in an ice bath, and the solution is stirred vigorously.
- When the temperature drops to 15°C, 2.1 L (8.5 moles) of 40% sulfuric acid is added from the separatory funnel over a period of three hours, maintaining the temperature between 10°C and 20°C.
- After the addition is complete, stirring is continued for an additional fifteen minutes.
- The reaction mixture is allowed to stand for the salt to settle. A layer of acetone cyanohydrin may form and can be decanted.
- The sodium bisulfate is removed by filtration and washed with three 50-cc portions of acetone.

- The combined filtrate and acetone washings are added to the aqueous solution, which is then extracted three times with 250-cc portions of ether.
- The ether extracts are combined with the previously separated cyanohydrin and dried over anhydrous sodium sulfate.
- The ether and acetone are removed by distillation from a water bath.
- The residue is distilled under reduced pressure, and the acetone cyanohydrin is collected at 78–82°/15 mm.

Yield: 640–650 g (77–78% of the theoretical amount).[6]

The subsequent step is the hydrolysis of the nitrile group of acetone cyanohydrin to an amide. This reaction is typically carried out under acidic conditions. While **2-hydroxy-2-methylpropanamide** is a known intermediate in the industrial production of methacrylic acid from acetone cyanohydrin, detailed lab-scale procedures for its isolation are not as commonly reported.[8] The process generally involves treating acetone cyanohydrin with sulfuric acid at controlled temperatures.

Conceptual Workflow for Hydration:



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Caption: Hydration of Acetone Cyanohydrin.

Synthesis from 2-Hydroxy-2-methylpropanoic Acid

A more direct laboratory synthesis involves the amidation of 2-hydroxy-2-methylpropanoic acid.

This is a general procedure for amide synthesis from a carboxylic acid and ammonia.

Materials:

- 2-Hydroxy-2-methylpropanoic acid
- Thionyl chloride (or a carbodiimide coupling agent)
- Ammonia (aqueous or gaseous)
- An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

Method A: Via Acyl Chloride

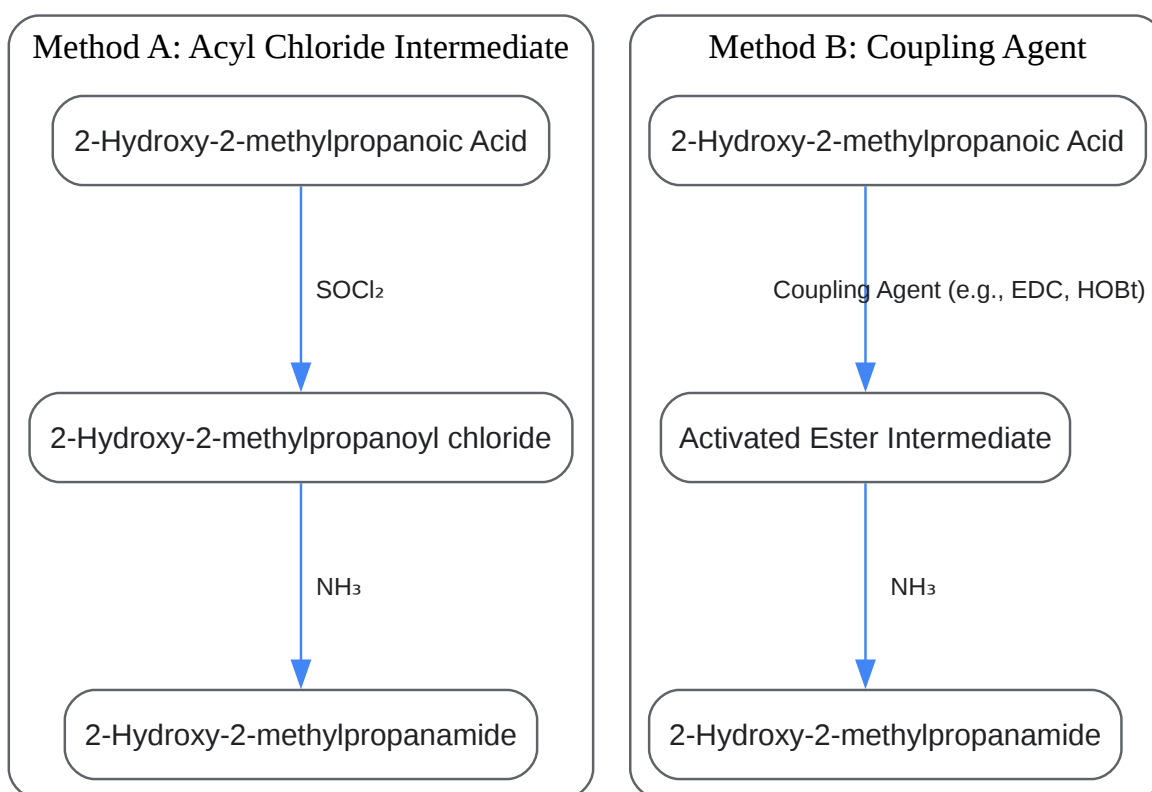
- 2-Hydroxy-2-methylpropanoic acid is converted to its acyl chloride by reacting with thionyl chloride, typically in an inert solvent.
- The resulting acyl chloride is then carefully reacted with an excess of ammonia (either as a gas bubbled through the solution or as a concentrated aqueous solution) to form the amide.
- The reaction is usually carried out at low temperatures to control its exothermicity.
- The product is then isolated by extraction and purified by recrystallization or chromatography.

Method B: Using a Coupling Agent

- 2-Hydroxy-2-methylpropanoic acid is dissolved in a suitable solvent.

- A coupling agent, such as a carbodiimide (e.g., DCC or EDC), and an activator, like HOBt, are added.
- Ammonia or an ammonium salt is then added to the reaction mixture.
- The reaction is stirred at room temperature until completion.
- The product is isolated through a standard workup procedure and purified.

Synthesis Pathway Diagram:



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Caption: Amidation Synthesis Pathways.

Characterization Data

Spectroscopic data is crucial for the structural confirmation of **2-hydroxy-2-methylpropanamide**.

Table 2: Spectroscopic Data for **2-Hydroxy-2-methylpropanamide**

Technique	Data	Reference
^1H NMR	Protons of the amide group (-CONH ₂) typically appear in the δ 6.8–7.2 ppm range. The proton of the hydroxyl group (-OH) is often observed between δ 1.4–1.6 ppm.	[1]
^{13}C NMR	A ^{13}C NMR spectrum is available. The carbonyl carbon (C=O) of the amide is expected in the range of 170–185 ppm. The quaternary carbon bearing the hydroxyl group would appear in the ether/alcohol region (60–80 ppm), and the methyl carbons would be in the aliphatic region (10–40 ppm).	[2][9][10][11]

Conclusion

2-Hydroxy-2-methylpropanamide is a versatile chemical compound with straightforward synthetic routes. The choice of synthesis method may depend on the availability of starting materials, desired scale, and purity requirements. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this molecule. Further optimization of reaction conditions can be explored to improve yields and purity for specific applications.

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